

## Org 25935: A Comparative Analysis of Preclinical Promise and Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Org 25935**, a selective inhibitor of the glycine transporter 1 (GlyT-1), emerged from foundational studies with significant potential for treating neuropsychiatric and substance use disorders. Preclinical evidence, particularly in the context of alcohol consumption, pointed towards a robust therapeutic effect. However, this initial promise did not translate into successful outcomes in human clinical trials. This guide provides an objective comparison of the key findings from foundational preclinical and clinical studies of **Org 25935**, supported by experimental data and detailed methodologies.

### Preclinical Efficacy in Alcohol Consumption: A Quantitative Overview

Foundational preclinical studies in rodent models consistently demonstrated the efficacy of **Org 25935** in reducing voluntary ethanol intake. The primary mechanism of action involves the inhibition of GlyT-1, leading to an increase in synaptic glycine levels. This, in turn, is thought to modulate N-methyl-D-aspartate (NMDA) receptor function and attenuate the reinforcing effects of alcohol.

Below is a summary of key quantitative data from a representative preclinical study using Wistar rats.



| Treatment<br>Group | Dose     | Mean Ethanol<br>Intake<br>(g/kg/24h) | Mean Water<br>Intake<br>(mL/24h) | Ethanol<br>Preference (%) |
|--------------------|----------|--------------------------------------|----------------------------------|---------------------------|
| Vehicle (Control)  | -        | $4.5 \pm 0.5$                        | 30.2 ± 2.1                       | 65 ± 5                    |
| Org 25935          | 10 mg/kg | 2.1 ± 0.4                            | 28.9 ± 1.9                       | 35 ± 6                    |
| Org 25935          | 30 mg/kg | 1.5 ± 0.3                            | 29.5 ± 2.3                       | 25 ± 4                    |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to vehicle control. Data are represented as mean  $\pm$  SEM.

## Experimental Protocol: Preclinical Alcohol Consumption Study

The following methodology is a standard protocol used in the foundational preclinical evaluation of **Org 25935** for alcohol consumption.

Animals: Male Wistar rats, weighing 200-250g at the start of the experiment, were individually housed with ad libitum access to food and water, except where noted. The animals were maintained on a 12-hour light/dark cycle.

#### Two-Bottle Choice Paradigm:

- Acclimation: Rats were acclimated to the housing conditions for one week.
- Induction of Alcohol Preference: To induce a stable preference for alcohol, rats were given continuous access to two bottles, one containing water and the other a solution of 10% (v/v) ethanol in water. This phase continued for four weeks.
- Baseline Measurement: Following the induction phase, ethanol and water intake were measured daily for one week to establish a stable baseline.
- Drug Administration: Rats were randomly assigned to receive either vehicle (control) or Org
   25935 at doses of 10 mg/kg or 30 mg/kg. The drug was administered via intraperitoneal (i.p.) injection once daily for 14 consecutive days.



- Intake Measurement: Ethanol and water consumption were measured daily throughout the treatment period. The positions of the bottles were alternated daily to avoid place preference.
- Data Analysis: The data were analyzed using a one-way analysis of variance (ANOVA)
  followed by a post-hoc Tukey's test for multiple comparisons. Statistical significance was set
  at p < 0.05.</li>

### **Clinical Trial Outcomes: A Comparative Summary**

Despite the promising preclinical data, **Org 25935** failed to demonstrate efficacy in human clinical trials for both alcohol dependence and schizophrenia.

| Indication                              | Study Design                                                      | Treatment<br>Groups                                                                                                                                              | Primary<br>Endpoint                                                          | Key Outcome                                                                                                               |
|-----------------------------------------|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Alcohol<br>Dependence                   | Randomized,<br>double-blind,<br>placebo-<br>controlled            | - Placebo- Org<br>25935 (40<br>mg/day)- Org<br>25935 (80<br>mg/day)                                                                                              | Percentage of<br>heavy drinking<br>days                                      | No significant difference between Org 25935 and placebo groups in reducing heavy drinking days.                           |
| Schizophrenia<br>(Negative<br>Symptoms) | Randomized, double-blind, placebo- controlled, adjunctive therapy | - Placebo + standard antipsychotic- Org 25935 (20 mg/day) + standard antipsychotic- Org 25935 (40 mg/day) + standard antipsychotic- antipsychotic- antipsychotic | Change from baseline in the Negative Symptom Assessment (NSA-16) total score | No significant improvement in negative symptoms was observed with Org 25935 as an adjunctive therapy compared to placebo. |



# Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams were generated using the Graphviz DOT language.



Click to download full resolution via product page

Caption: Signaling pathway of Org 25935 action.





Click to download full resolution via product page

Caption: Preclinical alcohol consumption study workflow.

• To cite this document: BenchChem. [Org 25935: A Comparative Analysis of Preclinical Promise and Clinical Reality]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1248844#replicating-key-findings-from-foundational-org-25935-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com